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molecular formula C7H15ClO2Si B8276678 2-(trimethylsilyl)ethyl 2-chloroacetate

2-(trimethylsilyl)ethyl 2-chloroacetate

Cat. No. B8276678
M. Wt: 194.73 g/mol
InChI Key: DASQVUVVOOWCLL-UHFFFAOYSA-N
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Patent
US05977139

Procedure details

Combine 2-(trimethylsilyl)ethanol (7.3 mL) and triethylamine (25 mL) in dichloromethane (80 mL). Cool in an ice bath. Add dropwise chloroacetyl chloride (6.9 g). After the addition is complete warm the reaction mixture to ambient temperature After 5 hours, add chloroacetyl chloride (2.8 g), After 2 hours, filter the reaction mixture and extract with a saturated aqueous solution of sodium bicarbonate and then water. Dry the organic layer over MgSO4, filter, and evaporate in vacuo to give a residue. Distill the residue to give 2-(trimethylsilyl)ethyl chloroacetate: bp 150° C. at 28 mm of Hg.
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
6.9 g
Type
reactant
Reaction Step Three
Quantity
2.8 g
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:7])([CH3:6])[CH2:3][CH2:4][OH:5].C(N(CC)CC)C.[Cl:15][CH2:16][C:17](Cl)=[O:18]>ClCCl>[Cl:15][CH2:16][C:17]([O:5][CH2:4][CH2:3][Si:2]([CH3:7])([CH3:6])[CH3:1])=[O:18]

Inputs

Step One
Name
Quantity
7.3 mL
Type
reactant
Smiles
C[Si](CCO)(C)C
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
6.9 g
Type
reactant
Smiles
ClCC(=O)Cl
Step Four
Name
Quantity
2.8 g
Type
reactant
Smiles
ClCC(=O)Cl
Step Five
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool in an ice bath
ADDITION
Type
ADDITION
Details
After the addition
FILTRATION
Type
FILTRATION
Details
filter the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extract with a saturated aqueous solution of sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue
DISTILLATION
Type
DISTILLATION
Details
Distill the residue

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCC(=O)OCC[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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